HLA-A*0201 Relative Avidity: TERT-572 Exhibits 15.8-Fold Lower Binding Affinity Than Its Optimized Variant TERT-572Y
In a standardized competition assay measuring relative avidity (RA) for HLA-A*0201—where lower RA values denote stronger binding—the wild-type cryptic peptide TERT-572 (RLFFYRKSV) exhibited an RA value of 30, compared to 1.9 for the position-1 tyrosine-substituted variant TERT-572Y (YLFFYRKSV), representing a 15.8-fold reduction in apparent MHC affinity [1]. For reference, the well-characterized dominant hTERT epitopes p540 (ILAKFLHWL) and p865 (RLVDDFLLV) showed RA values of 2.9 and 2.5, respectively [1]. This low intrinsic affinity is the defining biochemical feature that classifies TERT-572 as a cryptic epitope capable of escaping thymic deletion of high-avidity self-reactive T cells [2].
| Evidence Dimension | Relative avidity (RA) for HLA-A*0201 (arbitrary units; lower = higher binding affinity) |
|---|---|
| Target Compound Data | RA = 30 (TERT-572 / p572 / RLFFYRKSV) |
| Comparator Or Baseline | RA = 1.9 (TERT-572Y / pY572 / YLFFYRKSV); RA = 2.9 (p540 / ILAKFLHWL); RA = 2.5 (p865 / RLVDDFLLV) |
| Quantified Difference | 15.8-fold lower affinity vs. TERT-572Y; 10.3-fold lower vs. p540; 12.0-fold lower vs. p865 |
| Conditions | Competition-based HLA-A*0201 binding assay using RMAS-HHD cells; values represent relative avidity in arbitrary units as described in Hernandez et al. (2002) Materials and Methods [1] |
Why This Matters
This 15.8-fold affinity gap is the mechanistic basis for using TERT-572 exclusively as the boosting antigen (not the priming antigen) in the Vx-001 regimen; procurement of TERT-572 is only scientifically justified when the experimental protocol requires the native tumor-matched peptide sequence rather than a high-affinity substitute.
- [1] Hernandez J, Garcia-Pons F, Lone YC, Firat H, Schmidt JD, Langlade-Demoyen P, Zanetti M. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells. Proc Natl Acad Sci U S A. 2002;99(19):12275-12280. Table 1. View Source
- [2] Menez-Jamet J, Gallou C, Kosmatopoulos K. Use of a Vaccine Targeting a Cryptic Tert Epitope. US Patent Application 20200078454, 2020. Background: low-affinity cryptic peptides escape immune tolerance. View Source
